molecular formula C14H13NO B12766687 Nitrone, alpha-phenyl-N-p-tolyl- CAS No. 19064-77-8

Nitrone, alpha-phenyl-N-p-tolyl-

Cat. No.: B12766687
CAS No.: 19064-77-8
M. Wt: 211.26 g/mol
InChI Key: ZMHRQDZDFYMPOF-PTNGSMBKSA-N
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Description

Nitrone, alpha-phenyl-N-p-tolyl-, is a compound belonging to the nitrone class of organic molecules. Nitrones are characterized by the presence of a C=N-O functional group. This specific nitrone is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrone, alpha-phenyl-N-p-tolyl-, typically involves the reaction of an aldehyde or ketone with a hydroxylamine. One common method is the condensation of benzaldehyde with p-tolylhydroxylamine under acidic conditions. The reaction proceeds as follows:

    Condensation Reaction: Benzaldehyde reacts with p-tolylhydroxylamine in the presence of an acid catalyst to form the nitrone.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of nitrones often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity nitrone.

Chemical Reactions Analysis

Types of Reactions

Nitrone, alpha-phenyl-N-p-tolyl-, undergoes various chemical reactions, including:

    Oxidation: Nitrones can be oxidized to form nitro compounds.

    Reduction: Reduction of nitrones can yield hydroxylamines or amines.

    Substitution: Nitrones can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Hydroxylamines or amines.

    Substitution: Substituted nitrones with various functional groups.

Scientific Research Applications

Nitrone, alpha-phenyl-N-p-tolyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of nitrone, alpha-phenyl-N-p-tolyl-, involves its ability to trap free radicals. This compound reacts with reactive oxygen species (ROS) to form stable adducts, thereby reducing oxidative damage. The molecular targets include various ROS, and the pathways involved are primarily related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrone, alpha-phenyl-N-p-tolyl-, is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to form stable adducts with ROS makes it particularly valuable in studies related to oxidative stress and neuroprotection .

Properties

CAS No.

19064-77-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-

InChI Key

ZMHRQDZDFYMPOF-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-]

Canonical SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

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